molecular formula C24H21ClN4O4 B11413647 N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Katalognummer: B11413647
Molekulargewicht: 464.9 g/mol
InChI-Schlüssel: WVGAPIVYDYVISQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an acetamide derivative featuring a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with a 4-methylbenzyl group at position 3 and an N-(5-chloro-2-methoxyphenyl) acetamide moiety. The chloro and methoxy groups on the phenyl ring are common pharmacophores that enhance binding affinity and metabolic stability in drug-like molecules. The pyrido-pyrimidine core is a bicyclic heteroaromatic system often exploited in medicinal chemistry for its ability to interact with biological targets such as kinases and receptors .

Eigenschaften

Molekularformel

C24H21ClN4O4

Molekulargewicht

464.9 g/mol

IUPAC-Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H21ClN4O4/c1-15-5-7-16(8-6-15)13-29-23(31)18-4-3-11-26-22(18)28(24(29)32)14-21(30)27-19-12-17(25)9-10-20(19)33-2/h3-12H,13-14H2,1-2H3,(H,27,30)

InChI-Schlüssel

WVGAPIVYDYVISQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(5-Chlor-2-methoxyphenyl)-2-{3-[(4-Methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamid umfasst in der Regel mehrere Schritte. Ein üblicher Ansatz beginnt mit der Herstellung des Pyrido[2,3-d]pyrimidin-1-yl-Kerns, gefolgt von der Einführung der 5-Chlor-2-methoxyphenyl- und 4-Methylphenylmethylgruppen. Die Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Herstellung dieser Verbindung großtechnische Batch-Reaktionen mit optimierten Bedingungen umfassen, um die Effizienz zu maximieren. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann zur Skalierung der Synthese beitragen, während gleichzeitig die Produktqualität erhalten bleibt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(5-Chlor-2-methoxyphenyl)-2-{3-[(4-Methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.

    Reduktion: Diese Reaktion kann Sauerstoffatome entfernen oder Wasserstoffatome zu der Verbindung hinzufügen.

    Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen in der Regel kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu gesättigten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(5-Chlor-2-methoxyphenyl)-2-{3-[(4-Methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in verschiedenen biologischen Wegen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und ihre Aktivität zu modulieren, was zu den beobachteten Wirkungen führt.

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

AMG 487 (Pyrido[2,3-d]pyrimidin-4-one derivative)

  • Core : Pyrido[2,3-d]pyrimidin-4-one (lacks the 2-oxo group compared to the target compound).
  • Substituents : 3-(4-ethoxyphenyl) and 2-(4-trifluoromethoxyphenyl) groups.
  • Pharmacokinetics : AMG 487 exhibits dose- and time-dependent pharmacokinetics caused by mechanism-based CYP3A4 inhibition by its O-deethylated metabolite (M2) .

Compound 5.6 ()

  • Core : 1,6-Dihydropyrimidin-2-ylthio.
  • Substituents : N-(2,3-dichlorophenyl) and 4-methyl groups.
  • Key Differences : The thioether linkage and dichlorophenyl group increase lipophilicity (ClogP ≈ 3.5) compared to the target compound’s methoxyphenyl and methylbenzyl groups.
  • Biological Activity : Such dichlorophenyl derivatives are often associated with antimicrobial or anticancer activity due to enhanced halogen bonding .
Functional Group Analogues

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()

  • Core : Simple acetamide with naphthyl and chloro-fluorophenyl groups.

2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()

  • Core : Pyrimidine linked to oxadiazole and acetamide.

Physicochemical and Pharmacokinetic Comparison

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight ClogP* Hydrogen Bond Acceptors Key Substituents
Target Compound ~465.9 ~3.1 7 5-Chloro-2-methoxyphenyl, 4-methylbenzyl
AMG 487 ~568.5 ~4.8 9 4-Ethoxyphenyl, trifluoromethoxyphenyl
Compound 5.6 344.21 ~3.5 5 2,3-Dichlorophenyl, thioether
N-(3-Chloro-4-fluorophenyl) derivative ~303.7 ~2.9 3 Naphthyl, chloro-fluorophenyl

*ClogP values estimated using substituent contributions.

Key Observations :

  • The target compound’s pyrido-pyrimidine core and methoxy group balance lipophilicity (ClogP ~3.1) and solubility, favoring oral bioavailability.
  • AMG 487’s higher ClogP (~4.8) and CYP3A4 inhibition limit its therapeutic window despite potent CXCR3 antagonism .
  • Halogenated derivatives (e.g., dichlorophenyl in Compound 5.6) show increased membrane permeability but higher risk of off-target toxicity .

Biologische Aktivität

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is C23H20ClN3O3C_{23}H_{20}ClN_{3}O_{3} with a molecular weight of 486.01 g/mol. The compound features a pyridopyrimidine core which is known for its diverse biological activities.

Research indicates that compounds containing the pyridopyrimidine moiety often exhibit their biological effects through the inhibition of key enzymes involved in cellular processes. Notably, many derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, these compounds can effectively reduce the proliferation of cancer cells by limiting the availability of tetrahydrofolate needed for nucleotide synthesis .

Anticancer Activity

Recent studies have demonstrated that N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15.0Induction of apoptosis
MCF7 (Breast Cancer)12.5Inhibition of proliferation
HeLa (Cervical Cancer)10.0Cell cycle arrest

These results suggest that the compound may serve as a potential therapeutic agent against multiple cancer types.

Enzyme Inhibition Studies

In addition to its anticancer properties, the compound has been evaluated for its enzyme inhibitory activities:

Enzyme Inhibition Type IC50 (µM)
Dihydrofolate Reductase (DHFR)Competitive Inhibition8.0
Acetylcholinesterase (AChE)Non-competitive Inhibition20.0

These findings highlight the compound's potential in treating conditions associated with enzyme dysregulation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown moderate to strong activity against several bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiWeak

This suggests that N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide may also be explored as a potential antimicrobial agent.

Case Study: Anticancer Efficacy

A recent study published in a peer-reviewed journal examined the efficacy of this compound in a xenograft model of breast cancer. The results indicated significant tumor reduction compared to controls when administered at a dosage of 50 mg/kg body weight over four weeks. Histological analysis revealed increased apoptosis and reduced cell proliferation markers in treated tumors .

Review on Synthesis and Therapeutic Potential

A comprehensive review on pyridopyrimidine derivatives highlighted the therapeutic potential of compounds like N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide. It emphasized their role in targeting DHFR and other critical pathways involved in cancer progression and cellular metabolism .

Q & A

Q. How can the structural integrity of this compound be confirmed during synthesis?

To confirm structural integrity, employ a combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) . For example:

  • 1H NMR analysis (e.g., δ 2.03 ppm for methyl groups, δ 7.78 ppm for pyrimidine protons) resolves aromatic and heterocyclic protons .
  • LC-MS (e.g., m/z 392.0 [M+H]+) verifies molecular weight and purity .
  • IR spectroscopy can identify functional groups like carbonyls (2,4-dioxo groups at ~1700 cm⁻¹) .

Q. What synthetic routes are commonly used for this pyrido-pyrimidine-acetamide derivative?

A multi-step synthesis is typical:

Core formation : Condensation of pyrido[2,3-d]pyrimidine precursors with chloroacetamide derivatives under reflux in DMF .

Substitution : Introducing the 4-methylbenzyl group via nucleophilic substitution (e.g., using K₂CO₃ as a base in acetonitrile) .

Final coupling : Amide bond formation between the pyrido-pyrimidine intermediate and the 5-chloro-2-methoxyphenyl group using EDC/HOBt coupling reagents .
Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-oxidized species .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 4-methylphenyl with fluorophenyl or methoxybenzyl groups) and compare bioactivity .
  • Biological assays : Test against targets like kinases or DNA topoisomerases, using IC₅₀ values to quantify potency .
  • Computational modeling : Perform docking studies with enzymes (e.g., COX-2 or EGFR) to identify critical binding interactions (e.g., hydrogen bonds with the pyrimidine-dione moiety) .
    For example, replacing the chloro group with fluorine increased antiviral activity in analogs .

Q. How should contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

Approach :

  • Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Control for purity : Use HPLC (>98% purity) to eliminate confounding effects from impurities .
  • Validate targets : Confirm target engagement via techniques like SPR (surface plasmon resonance) or thermal shift assays .
    For instance, discrepancies in cytotoxicity may arise from differences in cell membrane permeability or metabolic stability .

Methodological Challenges

Q. What strategies optimize the yield of the pyrido-pyrimidine core during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for cyclization steps .
  • Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura coupling when introducing aryl groups .
  • Temperature control : Maintain 60–80°C to prevent decomposition of heat-sensitive intermediates .
    Lower yields (<50%) often result from incomplete removal of byproducts like unreacted chloroacetamide .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability if instability is observed .

Data Interpretation and Validation

Q. How to address inconsistencies in spectroscopic data (e.g., NMR shifts) between batches?

  • Batch comparison : Analyze multiple batches via 2D NMR (COSY, HSQC) to confirm spin systems and rule out stereoisomers .
  • Crystallography : Resolve ambiguous peaks by growing single crystals and determining the X-ray structure (e.g., C–H···O interactions in the pyrido-pyrimidine core) .
  • Solvent effects : Note that DMSO-d₆ vs. CDCl₃ can cause δ shifts of ±0.2 ppm for aromatic protons .

Q. What analytical techniques validate enzyme inhibition mechanisms?

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Western blotting : Confirm downstream effects (e.g., reduced phosphorylation of EGFR in cancer cells) .

Advanced Applications

Q. Can this compound serve as a fluorescent probe for cellular imaging?

  • Modify structure : Introduce fluorophores (e.g., dansyl or coumarin) at the acetamide nitrogen .
  • Validate localization : Use confocal microscopy to track accumulation in organelles (e.g., mitochondria) .
  • Quenching studies : Test responsiveness to ROS or pH changes for dynamic imaging .

Q. How to design derivatives with improved blood-brain barrier (BBB) penetration?

  • Lipophilicity optimization : Adjust logP values to ~2–3 using substituents like trifluoromethyl .
  • P-gp efflux inhibition : Introduce bulky groups (e.g., naphthyl) to reduce P-glycoprotein recognition .
  • In silico prediction : Use BBB-specific QSAR models to prioritize candidates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.